molecular formula C18H15BrN4OS B4592406 4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4592406
M. Wt: 415.3 g/mol
InChI Key: VRQJFZGCABSVAO-RJAGYNMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that includes a triazole ring, a bromophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 2-bromo-3-phenylprop-2-en-1-aldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the final triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl-substituted triazole-thiol.

    Substitution: Azido or thiol-substituted triazole derivatives.

Scientific Research Applications

4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteinases. The bromophenyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with both bromophenyl and methoxyphenyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4OS/c1-24-16-9-7-14(8-10-16)17-21-22-18(25)23(17)20-12-15(19)11-13-5-3-2-4-6-13/h2-12H,1H3,(H,22,25)/b15-11-,20-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQJFZGCABSVAO-RJAGYNMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=C/C(=C/C3=CC=CC=C3)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.